molecular formula C6H3BrFNO2 B1287185 5-Bromo-3-fluoropyridine-2-carboxylic acid CAS No. 669066-91-5

5-Bromo-3-fluoropyridine-2-carboxylic acid

Cat. No.: B1287185
CAS No.: 669066-91-5
M. Wt: 220 g/mol
InChI Key: JXHUXOAJAYWMHK-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoropyridine-2-carboxylic acid: is a fluorinated pyridinecarboxylic acid building block5-Bromo-3-fluoropicolinic acid . This compound has the molecular formula C6H3BrFNO2 and a molecular weight of 220.00 g/mol . It is a dihalogenated picolinic acid, which means it contains both bromine and fluorine atoms attached to a pyridine ring.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

5-Bromo-3-fluoropyridine-2-carboxylic acid can be used in the synthesis of allosteric adenosine A2A receptors for insomnia treatments . It’s also utilized to prepare pyridine-triazole derivatives that coordinate to rhenium (Re) for photoluminescent materials . The Re-pyridine-triazole complexes exhibit a photoluminescence quantum yield of up to 55% .

Biochemical Analysis

Biochemical Properties

5-Bromo-3-fluoropyridine-2-carboxylic acid plays a significant role in biochemical reactions. It is involved in the synthesis of organometallic complexes used in catalysts and photoluminescent dyes. The compound interacts with enzymes such as adenosine A2A receptors, which are crucial for treating insomnia. These interactions are typically characterized by the binding of the compound to the active sites of the enzymes, leading to modulation of their activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the photoluminescence properties of cells by interacting with specific cellular components, leading to changes in gene expression and metabolic activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s binding to enzymes such as adenosine A2A receptors results in changes in gene expression and enzyme activity, thereby influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to changes in metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall biochemical impact .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is critical for its function and effectiveness in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoropyridine-2-carboxylic acid typically involves the halogenation of pyridine derivatives. One common method is the ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate . Another method involves the halogen-exchange reaction using anhydrous potassium fluoride .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity. The compound is typically produced as a solid with a melting point of 175-180°C .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-fluoropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Organometallic Reagents: Used for substitution reactions.

    Palladium Catalysts: Commonly used in coupling reactions.

Major Products:

    Biaryl Compounds: Formed through coupling reactions.

    Substituted Pyridines: Formed through substitution reactions.

Properties

IUPAC Name

5-bromo-3-fluoropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHUXOAJAYWMHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610572
Record name 5-Bromo-3-fluoropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669066-91-5
Record name 5-Bromo-3-fluoropicolinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669066-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-fluoropyridine-2-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50610572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-fluoropyridine-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

5-Bromo-3-fluoropicolinamide (1.44 g, 6.5 mmol) was stirred at 120° C. in conc. HCl (17 mL) for 1.5 h. The mixture was cooled in an ice bath and the pH adjusted to pH 5 with NaOH solution (48%, aq.). The mixture was extracted with 40% MeOH in DCM, dried using a phase separator and concentrated in vacuo to give a brown powder.
Quantity
1.44 g
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17 mL
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Synthesis routes and methods II

Procedure details

A solution of crude 5-bromo-3-fluoropyridine-2-carboxamide (40.50 g, 184.9 mmol) in HCl (12N, 539.4 mL, 6.472 mol) was heated to 120° C. for 1 hour. The reaction was cooled to room temperature, and NaOH (20%) was added slowly to pH˜6. The solution was concentrated in vacuo, and azeotroped 3×with toluene. The residue was extracted thoroughly with 40% MeOH/CHCl3 and filtered. This was repeated three times. The combined filtrates were concentrated and azeotroped 3×with toluene to provide 5-bromo-3-fluoropyridine-2-carboxylic acid that gave a mass ion (ES+) of 218.1 for M+H+(79Br).
Quantity
40.5 g
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reactant
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539.4 mL
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